2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide
Description
Thiopseudourea derivatives, a class of organic compounds characterized by a C(=N)N(C)S core, have long been recognized for their diverse biological activities. nih.govmdpi.comresearchgate.net These activities span a wide therapeutic spectrum, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net The versatility of the thiopseudourea scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The introduction of an aminobutyl moiety to this core structure, resulting in 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide, represents a strategic derivatization aimed at enhancing its therapeutic potential.
The incorporation of an aminobutyl group into the thiopseudourea structure is hypothesized to offer several distinct advantages in the context of drug design and development. These potential benefits are rooted in the physicochemical and structural properties of the aminobutyl moiety.
One of the primary hypothesized advantages lies in the potential for enhanced receptor binding and selectivity . The aminobutyl group, with its terminal primary amine, introduces a flexible cationic center at a defined distance from the thiopseudourea core. This feature can facilitate ionic interactions with negatively charged residues, such as aspartate or glutamate, within the binding pockets of biological targets like enzymes and receptors. nih.gov The conformational flexibility of the butyl chain allows the amine to orient itself optimally for such interactions, potentially leading to increased binding affinity and specificity. nih.gov The precise positioning of this amine is crucial, as studies on other pharmacophores have demonstrated that the location of an amine relative to an aromatic ring significantly impacts binding affinity for certain receptor subtypes. nih.gov
The table below illustrates a hypothetical comparison of physicochemical properties that could be influenced by the aminobutyl derivatization.
| Property | Parent Thiopseudourea | 2-(4-Aminobutyl)-2-thiopseudourea | Hypothesized Advantage of Derivatization |
| Calculated LogP | Higher | Lower | Improved aqueous solubility |
| Polar Surface Area | Lower | Higher | Enhanced potential for hydrogen bonding |
| Number of H-Bond Donors | Fewer | More | Increased interactions with target proteins |
| Receptor Binding | Non-specific | Potentially more specific | Improved target selectivity and reduced off-target effects |
Despite the theoretical advantages, research specifically focused on this compound remains in its nascent stages. A thorough review of the scientific literature reveals a significant gap in the understanding of this particular compound. There is a notable absence of published studies detailing its synthesis, characterization, and biological evaluation.
This lack of specific data presents a fertile ground for future research. A primary opportunity lies in the systematic investigation of its pharmacological activities . Given the broad spectrum of activity associated with thiourea (B124793) derivatives, it is plausible that this compound could exhibit interesting properties in areas such as oncology, infectious diseases, or inflammatory disorders. mdpi.comkent.ac.ukchemrxiv.orgkent.ac.uk
The following table outlines potential research areas and the opportunities they present.
| Research Area | Current Gap | Emerging Opportunity |
| Synthesis and Characterization | No published, optimized synthetic routes or detailed spectroscopic data. | Development of efficient synthetic methodologies and full characterization of the compound's physicochemical properties. |
| Pharmacological Screening | Lack of data on biological activity against a wide range of targets. | High-throughput screening to identify potential therapeutic applications in areas like cancer, infectious diseases, and inflammation. |
| Mechanism of Action Studies | The molecular targets and signaling pathways affected by the compound are unknown. | Elucidation of the mechanism of action to understand its biological effects at a molecular level. |
| Structure-Activity Relationship (SAR) Studies | No information on how modifications to the aminobutyl or thiopseudourea moieties affect activity. | Synthesis and evaluation of a library of analogs to establish SAR and optimize for potency and selectivity. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminobutyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3S.2BrH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H3,7,8);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICDYIQSKYACMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC(=N)N)CN.Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907311 | |
| Record name | 4-Aminobutyl carbamimidothioate--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33977-39-8, 62278-78-8, 102274-22-6 | |
| Record name | Pseudourea, 2-(4-aminobutyl)-2-thio-, dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, (2-aminobutyl)-2-thio-, dihydrobromide, dl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062278788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutyl carbamimidothioate--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for 2 4 Aminobutyl 2 Thiopseudourea Dihydrobromide
Strategic Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan.
Key Synthetic Disconnections and Precursor Identification
The primary retrosynthetic disconnection for 2-(4-aminobutyl)-2-thiopseudourea involves breaking the carbon-sulfur (C-S) bond of the thiopseudourea core. This disconnection points to thiourea (B124793) and a suitable 4-aminobutyl electrophile as the key precursors.
Disconnection 1 (C-S Bond): The most logical disconnection is at the S-C bond, which simplifies the molecule into thiourea and a 4-aminobutyl cation synthon. The practical synthetic equivalent for this synthon is a 4-halobutylamine or, more strategically, a protected version to prevent side reactions with the terminal amino group.
Precursor Identification:
Thiourea: A readily available and inexpensive starting material that serves as the source of the thiopseudourea core.
Protected 4-Halobutylamine: To ensure regioselective S-alkylation of thiourea, the nucleophilicity of the primary amine on the butyl chain must be masked. A common and effective precursor is N-(4-bromobutyl)phthalimide . nbinno.comnbinno.com The phthalimide (B116566) group serves as an excellent protecting group for the primary amine, which can be removed in a subsequent step. nbinno.com This precursor directs the reaction to the desired pathway, preventing the formation of N-alkylated byproducts or polymerization.
| Target Molecule | Key Disconnection | Synthons | Precursor (Synthetic Equivalent) |
| 2-(4-Aminobutyl)-2-thiopseudourea | C-S Bond | Thiourea + ⁺CH₂(CH₂)₃NH₂ | Thiourea + N-(4-bromobutyl)phthalimide |
| N-(4-bromobutyl)phthalimide | C-N Bond (Imide) | Phthalimide Anion + ⁺(CH₂)₄Br | Potassium Phthalimide + 1,4-Dibromobutane |
Pioneering Synthetic Routes and Reaction Optimizations
The synthesis of 2-(4-aminobutyl)-2-thiopseudourea dihydrobromide is typically achieved through a multi-step process designed for efficiency and purity.
Multi-Step Synthesis Pathways from Established Thiopseudourea Precursors
A common and reliable pathway involves a two-step sequence starting from thiourea and a protected aminobutyl halide. wikipedia.org
Step 1: S-Alkylation to form the Isothiouronium Salt The first step is a classic nucleophilic substitution (SN2) reaction. Thiourea is reacted with N-(4-bromobutyl)phthalimide in a suitable polar aprotic solvent, such as ethanol (B145695) or acetonitrile. The reaction mixture is typically heated under reflux to drive the reaction to completion, yielding the intermediate S-[4-(phthalimido)butyl]isothiouronium bromide. wikipedia.orgpearson.com
Step 2: Deprotection and Salt Formation The phthalimide protecting group is then removed from the intermediate salt. This is commonly achieved by acidic hydrolysis. Heating the isothiouronium salt in the presence of a strong acid, such as hydrobromic acid (HBr), simultaneously cleaves the phthalimide group (a Gabriel-type deprotection) and ensures the final product is isolated as the stable dihydrobromide salt. The phthalic acid byproduct can be removed by filtration.
A summary of the reaction pathway is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Thiourea, N-(4-bromobutyl)phthalimide | Ethanol, Reflux | S-[4-(Phthalimido)butyl]isothiouronium bromide |
| 2 | S-[4-(Phthalimido)butyl]isothiouronium bromide | Aqueous Hydrobromic Acid, Reflux | This compound + Phthalic Acid |
Modern Catalyst Applications in Thiopseudourea Formation
While the uncatalyzed S-alkylation of thiourea is generally efficient, modern catalytic methods can enhance reaction rates, improve yields, and allow for milder reaction conditions.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysts are particularly useful in reactions involving reactants with different solubilities, such as an aqueous phase and an organic phase. In the context of S-alkylation, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can facilitate the transfer of the nucleophile between phases, accelerating the reaction. nih.govnih.gov This approach can be beneficial for scaling up the synthesis, potentially reducing reaction times and temperatures. While not always necessary for simple alkyl halides, PTC can be a valuable tool for more complex or less reactive substrates. nih.gov
Isothiourea-Based Catalysis: Interestingly, isothioureas themselves have emerged as powerful organocatalysts in various enantioselective transformations. mdpi.comnih.govst-andrews.ac.uk These catalysts typically operate by activating substrates through the formation of reactive acyl ammonium intermediates. While this catalytic activity is distinct from the synthesis of the thiopseudourea core itself, it highlights the versatile chemical nature of the isothiourea moiety. Research into Lewis base catalysis could inspire novel, one-pot approaches where a catalytic system facilitates both the formation and subsequent functionalization of thiopseudourea derivatives.
Derivatization Techniques for the Aminobutyl Side Chain Incorporation
The successful incorporation of the 4-aminobutyl side chain hinges on the strategic use of protecting groups. The Gabriel synthesis, which utilizes a phthalimide group, is a classic and highly effective method. nbinno.com
The Gabriel Synthesis Approach: This method involves two key stages:
Synthesis of the Protected Halide: N-(4-bromobutyl)phthalimide is itself synthesized from potassium phthalimide and an excess of 1,4-dibromobutane. chemicalbook.comguidechem.com Using an excess of the dibromoalkane minimizes the formation of the dialkylated byproduct.
Coupling and Deprotection: As described in section 2.2.1, the resulting N-(4-bromobutyl)phthalimide is a perfect electrophile for the S-alkylation of thiourea. The phthalimide group is robust enough to withstand the alkylation conditions and can be cleanly removed during the final acidic hydrolysis step.
Alternative protecting groups for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), could also be employed. However, the phthalimide group offers the advantage of being removable under the same acidic conditions required for the final salt formation, making the process more atom- and step-economical.
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry to the synthesis of this compound centers on creating a process that is both economically viable and environmentally responsible. This involves a holistic approach that evaluates the entire lifecycle of the chemical process, from the sourcing of raw materials to the final product and any waste generated. The key objectives are to reduce the use of hazardous substances, maximize the incorporation of starting materials into the final product, and minimize energy consumption.
The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. Green chemistry encourages the use of safer, more environmentally benign alternatives.
For the synthesis of this compound, which can be synthesized through the guanylation of 1,4-diaminobutane (B46682) (putrescine), the reaction medium plays a significant role. A patent for the synthesis of a similar compound, agmatine (B1664431) sulfate (B86663), utilizes an aqueous solution of cyanamide (B42294) as the guanidinating reagent, with the reaction carried out in water. google.com This approach is highly advantageous from a green chemistry perspective as water is a non-toxic, non-flammable, and readily available solvent.
The table below outlines a selection of solvents and their environmental impact, highlighting the advantages of using water as a reaction medium.
Table 1: Comparison of Solvents for Chemical Synthesis
| Solvent | Environmental, Health, and Safety (EHS) Concerns | Green Chemistry Classification | Potential for Use in Synthesis |
|---|---|---|---|
| Water | Low toxicity, non-flammable | Preferred | High, as demonstrated in similar syntheses google.com |
| Ethanol | Low toxicity, flammable | Recommended | Moderate, can be derived from renewable resources |
| Acetone | Low toxicity, highly flammable | Usable | Moderate, useful for dissolving a range of reactants |
| Toluene | Toxic, flammable, environmental hazard | Undesirable | Low, should be replaced where possible |
| Dichloromethane | Carcinogenic, environmental hazard | Undesirable | Low, should be avoided |
Optimizing the reaction medium also involves considering factors such as temperature and pressure. The synthesis of agmatine sulfate from putrescine and cyanamide is conducted at 90°C. google.com Operating at or near atmospheric pressure and at moderate temperatures reduces energy consumption and the need for specialized, high-pressure equipment, further enhancing the green credentials of the process.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govresearchgate.net A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste.
The synthesis of this compound can be envisioned as a guanylation reaction of 1,4-diaminobutane. A plausible and atom-economical approach would be the reaction of 1,4-diaminobutane with a guanidinating reagent like cyanamide.
The reaction for a similar compound, agmatine, is as follows:
C₄H₁₂N₂ (1,4-diaminobutane) + CH₂N₂ (cyanamide) → C₅H₁₄N₄ (agmatine)
In this idealized addition reaction, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This is a significant advantage of this synthetic route.
The table below provides a theoretical atom economy calculation for the synthesis of the free base, 2-(4-aminobutyl)-2-thiopseudourea, from 1,4-diaminobutane and a hypothetical thiourea equivalent (thiocarbamide).
Table 2: Theoretical Atom Economy for the Synthesis of 2-(4-Aminobutyl)-2-thiopseudourea
| Reactant | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 1,4-Diaminobutane | C₄H₁₂N₂ | 88.15 |
| Thiourea | CH₄N₂S | 76.12 |
| Product | ||
| 2-(4-Aminobutyl)-2-thiopseudourea | C₅H₁₄N₄S | 162.26 |
| Byproduct | ||
| Ammonia (B1221849) | NH₃ | 17.03 |
Calculation:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
In a reaction where 1,4-diaminobutane reacts with S-methylisothiourea (a common guanidinating reagent), methyl mercaptan is produced as a byproduct, which is a toxic and volatile substance. google.com The use of cyanamide or a similar reagent that undergoes an addition reaction is therefore a key strategy for maximizing atom economy and minimizing hazardous waste.
Industrial synthesis should also focus on process optimization to maximize yield and reduce the formation of impurities. This can involve the use of catalysts to improve reaction efficiency and selectivity under milder conditions. For guanylation reactions, various catalytic systems have been developed that can enhance the sustainability of the process. nih.gov
Iii. Mechanistic Insights into 2 4 Aminobutyl 2 Thiopseudourea Dihydrobromide Biological Interactions Preclinical Research Focus
In Vitro Pharmacological and Biochemical Investigations
Comprehensive data from in vitro studies are essential to understanding the biological activity of any compound. Such investigations typically involve a series of biochemical and cellular assays to determine how the compound interacts with specific molecular targets and affects cellular processes.
Enzyme Inhibition Kinetics and Specificity Profiling
To characterize a compound as an enzyme inhibitor, detailed kinetic studies are necessary. These studies determine the potency of the inhibitor (often expressed as IC50 or Ki values) and the mechanism by which it inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive). Specificity profiling involves testing the compound against a panel of related and unrelated enzymes to assess its selectivity.
Modulation of Nitric Oxide Synthase Activity
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a critical signaling molecule. Information regarding the ability of 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide to modulate the activity of different NOS isoforms (nNOS, eNOS, iNOS) is not available in the current body of scientific literature.
Inhibition of Folate Metabolism Enzymes (Dihydrofolate Reductase, Pteridine (B1203161) Reductase 1)
Dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are crucial enzymes in folate metabolism, a pathway essential for DNA synthesis and cell proliferation. There are no published studies that have evaluated the inhibitory effects of this compound on either DHFR or PTR1.
Disruption of Kinase Signaling Pathways (e.g., JAK/STAT3)
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key signaling cascade involved in cell growth, differentiation, and survival. Its dysregulation is implicated in various diseases. The effect of this compound on the JAK/STAT3 signaling pathway has not been reported in preclinical studies.
Cellular Mechanism of Action Studies
Beyond direct enzyme inhibition, understanding a compound's cellular mechanism of action involves investigating its effects on various cellular processes. This can include assessments of cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression in relevant cell-based models. Currently, there is no published research detailing the cellular effects of this compound.
Induction of Apoptosis and Cell Cycle Modulation Pathways
The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are critical mechanisms for therapeutic agents, particularly in oncology. Apoptosis is a highly regulated process involving a cascade of caspases, which are proteases that execute the cell death program. nih.gov Key protein families, such as the Bcl-2 family, regulate the integrity of the mitochondrial membrane, a crucial checkpoint in the apoptotic pathway. nih.gov
Preclinical studies typically investigate a compound's ability to trigger apoptosis through various assays. For instance, flow cytometry can be used to detect changes in the mitochondrial membrane potential, the externalization of phosphatidylserine (B164497) on the cell surface (an early apoptotic marker), and DNA fragmentation. nih.gov
The cell cycle is composed of distinct phases (G1, S, G2, M), and its progression is controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. A compound's effect on the cell cycle can be analyzed by treating cultured cells and subsequently using flow cytometry to determine the percentage of cells in each phase. An accumulation of cells in a specific phase, such as G2/M, indicates a cell cycle arrest, which can be a precursor to apoptosis. nih.gov
Table 1: Common Assays for Apoptosis and Cell Cycle Analysis
| Assay Type | Parameter Measured | Typical Methodology |
| Apoptosis | Mitochondrial Membrane Potential | Flow Cytometry with dyes like JC-1 or TMRE |
| Phosphatidylserine Externalization | Flow Cytometry using Annexin V staining | |
| Caspase Activation | Western Blot, Colorimetric/Fluorometric Assays | |
| DNA Fragmentation | Agarose Gel Electrophoresis (DNA laddering), TUNEL Assay | |
| Cell Cycle | DNA Content/Cell Phase Distribution | Flow Cytometry with Propidium Iodide (PI) staining |
| Protein Expression | Western Blot for cyclins, CDKs, and checkpoint proteins |
Interference with Viral Replication Mechanisms (e.g., Viral DNA Polymerases)
Viral polymerases, including RNA-dependent RNA polymerases (RdRp) and DNA polymerases, are essential enzymes for the replication of viral genomes. nih.govnih.gov Due to their critical role and frequent lack of a host-cell counterpart, they are a primary target for antiviral drug development. nih.gov Inhibitors of these enzymes can be broadly categorized as nucleoside/nucleotide analogs or non-nucleoside inhibitors.
Nucleoside analogs mimic natural substrates and, upon incorporation into the growing viral DNA or RNA strand, cause chain termination. researchgate.netmdpi.com Non-nucleoside inhibitors bind to allosteric sites on the polymerase, inducing conformational changes that disrupt its catalytic activity. nih.gov Preclinical evaluation of a compound's potential to interfere with viral polymerases involves enzymatic assays with the purified viral enzyme to determine inhibitory concentrations (e.g., IC50). Cell-based assays using virus-infected cells are then used to assess the compound's antiviral efficacy in a more biologically relevant context. mdpi.com
Modulation of Oxidative Stress Response Pathways
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.gov This imbalance can lead to damage of cellular components like DNA, proteins, and lipids, and is implicated in numerous diseases. Compounds can modulate these pathways by either directly scavenging ROS or by upregulating endogenous antioxidant defenses.
Key cellular antioxidant systems include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH). e3s-conferences.orgnih.gov Preclinical studies assess a compound's impact on oxidative stress by measuring levels of ROS, lipid peroxidation products (like malondialdehyde, MDA), and the activity of antioxidant enzymes in cells or tissues challenged with an oxidative insult. e3s-conferences.orgnih.gov
Anti-biofilm Formation Mechanisms in Microorganisms
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which protects them from antibiotics and host immune responses. nih.gov Strategies to combat biofilms include inhibiting initial bacterial attachment, disrupting quorum sensing (cell-to-cell communication), or degrading the biofilm matrix. nih.gov
Preclinical assessment of anti-biofilm activity involves various methods. The crystal violet assay is commonly used to quantify total biofilm mass. Confocal laser scanning microscopy can provide a three-dimensional visualization of the biofilm structure and cell viability within it. nih.gov To understand the mechanism, researchers might investigate a compound's effect on the expression of genes related to adhesion, quorum sensing, or EPS production.
Ligand-Target Binding Characterization
Understanding how a compound (ligand) interacts with its biological target is fundamental to drug development. This involves confirming direct binding and quantifying the strength of that interaction.
Receptor Binding Assays and Affinity Determination
Receptor binding assays are used to measure the affinity of a ligand for its receptor. In competitive binding assays, a labeled ligand of known affinity competes with an unlabeled test compound for binding to the receptor. By measuring the displacement of the labeled ligand, the affinity (often expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the test compound can be determined. Lower Kd or Ki values indicate higher binding affinity.
Table 2: Key Parameters in Binding Assays
| Parameter | Definition | Significance |
| Kd (Dissociation Constant) | The concentration of ligand at which 50% of the receptors are occupied at equilibrium. | A direct measure of affinity; lower Kd means higher affinity. |
| Ki (Inhibition Constant) | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | An indirect measure of affinity derived from competitive assays. |
| IC50 (Inhibitory Concentration 50%) | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | An experimental value used to calculate Ki. |
Protein Interaction Studies and Complex Formation
Beyond receptor binding, a compound may exert its effects by modulating protein-protein interactions (PPIs). These interactions are crucial for many cellular functions, and their disruption can be a therapeutic strategy. Techniques like co-immunoprecipitation (Co-IP) and pull-down assays can be used to determine if a compound stabilizes or disrupts the formation of a protein complex within a cell lysate. More advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide real-time, quantitative data on binding kinetics and thermodynamics between purified proteins in the presence and absence of a test compound.
Broad-Spectrum Antipathogenic Activity Assessment
Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
At present, specific studies detailing the in vitro activity of this compound against named Gram-positive and Gram-negative bacterial strains are not available in the public domain. While research into the broader class of thiourea (B124793) derivatives has shown varied antimicrobial potential, data directly pertaining to this specific compound, such as Minimum Inhibitory Concentration (MIC) values, have not been reported.
Antifungal Spectrum Analysis and Efficacy
Similarly, the antifungal spectrum and efficacy of this compound have not been specifically documented in publicly available preclinical research. The general class of thiourea derivatives has been a subject of interest in the development of antifungal agents, but specific data, including MIC values against various fungal strains for this particular compound, remains to be published.
Antiviral Efficacy against Specific Viral Strains
There is currently no available preclinical research that specifically evaluates the antiviral efficacy of this compound against any viral strains. Consequently, data such as EC50 (half maximal effective concentration) values, which would indicate its potency in inhibiting viral replication, are not available.
Antiparasitic Potential in Protozoal Models (e.g., Leishmaniasis, TriTryp Diseases)
Investigations into the antiparasitic potential of this compound in protozoal models, such as those for Leishmaniasis or Trypanosomatid diseases, have not been reported in the available scientific literature. Therefore, key metrics of antiparasitic activity, like IC50 (half maximal inhibitory concentration) values, are currently unknown for this compound.
The evaluation of a compound's efficacy in living organisms is a critical step in preclinical research. This typically involves the use of animal models that mimic human diseases.
Preclinical Animal Model Studies: Advanced Pharmacodynamic and Efficacy Investigations
Assessment of Efficacy in Relevant Disease Models (e.g., Tumor Xenograft Models, Infection Models)
As of the current date, there are no published preclinical studies that assess the efficacy of this compound in relevant animal disease models. This includes a lack of data from tumor xenograft models, which are used to evaluate anticancer potential, and infection models, which are used to determine in vivo antimicrobial, antifungal, antiviral, or antiparasitic activity.
Preclinical Research Unveils Biological Interactions of this compound
Detailed investigations into the biological interactions of the chemical compound this compound have been a subject of preclinical research, aiming to elucidate its effects within living organisms. This article focuses on the mechanistic insights gained from these preclinical studies, with a particular emphasis on its pharmacodynamic profile in animal models and the in vivo mechanisms of action.
While specific preclinical data on the pharmacodynamics and in vivo target engagement of this compound are not extensively available in publicly accessible literature, the biological activities of its core chemical structures, namely the aminobutyl group (related to agmatine) and the thiopseudourea moiety, have been investigated. These studies provide a foundational understanding of its potential biological interactions.
Comprehensive pharmacodynamic profiling of a compound in animal systems is crucial to understand its effects on the body. For compounds structurally related to this compound, such as agmatine (B1664431) (a decarboxylated arginine), a range of biological effects have been observed in animal models. Agmatine, which shares the 4-aminobutyl group, has been shown to possess neuroprotective properties and modulates various neurotransmitter systems.
Research on various thiourea derivatives has demonstrated a broad spectrum of pharmacological activities. These activities are often attributed to the ability of the thiourea group to interact with biological macromolecules. The specific pharmacodynamic profile of this compound would be influenced by the interplay between its aminobutyl and thiopseudourea components.
To illustrate the type of data generated in such studies, the following interactive table presents hypothetical findings from a preclinical animal study on a related compound, showcasing key pharmacodynamic parameters that would be evaluated.
| Animal Model | Parameter Measured | Observed Effect | Potential Implication |
| Rodent (Rat) | Blood Pressure | Dose-dependent decrease | Cardiovascular effects |
| Rodent (Mouse) | Inflammatory Markers (e.g., TNF-α) | Reduction in circulating levels | Anti-inflammatory potential |
| Rodent (Mouse) | Nociceptive Threshold (Pain Response) | Increased latency to response | Analgesic properties |
| Non-human Primate | Neurotransmitter Levels (in specific brain regions) | Modulation of dopaminergic and serotonergic pathways | Neurological and psychiatric applications |
This table is a hypothetical representation of pharmacodynamic data for a structurally related compound and does not represent actual data for this compound.
The elucidation of in vivo mechanisms of action involves identifying the specific molecular targets with which a compound interacts to produce its pharmacological effects. For agmatine, a structural relative, the proposed mechanisms of action include the modulation of N-methyl-D-aspartate (NMDA) receptors, imidazoline (B1206853) receptors, and nitric oxide (NO) synthase pathways.
The thiopseudourea moiety is known to be a versatile functional group that can participate in various chemical reactions and interactions within a biological system. Its ability to chelate metal ions and interact with sulfhydryl groups on proteins suggests potential engagement with a variety of enzymatic and receptor targets.
The following interactive table outlines potential molecular targets and the methods used to investigate target engagement in vivo for compounds with similar structural features.
| Potential Molecular Target | Method of Investigation | Expected Outcome of Target Engagement |
| NMDA Receptor | In vivo microdialysis with HPLC | Altered neurotransmitter release in the brain |
| Imidazoline Receptors (I1 and I2) | Radioligand binding assays in tissue homogenates | Displacement of specific radioligands |
| Nitric Oxide Synthase (NOS) | Measurement of NO metabolites (nitrite/nitrate) in plasma and tissues | Changes in NO production |
| Specific Enzymes (e.g., kinases, proteases) | Activity-based protein profiling (ABPP) | Covalent modification and identification of target enzymes |
This table presents potential in vivo mechanisms and targets based on structurally similar compounds and does not represent confirmed data for this compound.
Further preclinical research is necessary to specifically delineate the pharmacodynamic profile and in vivo mechanisms of action of this compound to fully understand its therapeutic potential and biological interactions.
Iv. Structure Activity Relationship Sar and Structural Modification Studies
Identification of Essential Pharmacophoric Features within the Thiopseudourea Core
The thiopseudourea moiety contains several nitrogen atoms that can act as hydrogen bond donors and a sulfur atom which can act as a hydrogen bond acceptor. The arrangement of these atoms in a specific spatial orientation is likely critical for binding to a receptor or enzyme active site. The planarity and electronic distribution of the thiopseudourea core also contribute to its pharmacophoric profile.
Table 1: Potential Pharmacophoric Features of the Thiopseudourea Core
| Feature | Description | Potential Role in Biological Activity |
| Hydrogen Bond Donors (HBD) | The amino groups (-NH2) and the secondary amine (-NH-) within the core. | Formation of hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the target protein. |
| Hydrogen Bond Acceptor (HBA) | The sulfur atom of the thiocarbonyl group (C=S). | Formation of a hydrogen bond with donor groups (e.g., hydroxyl or amino groups) on the target protein. |
| Positive Ionizable Feature | The pseudourea structure can be protonated under physiological conditions. | Can form ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in the binding site. |
| Planar Region | The relatively flat structure of the thiopseudourea core. | Can participate in pi-stacking or hydrophobic interactions with aromatic residues of the target. |
Quantitative Analysis of Aminobutyl Chain Length and Substituent Effects on Biological Activity
The aminobutyl chain in 2-(4-Aminobutyl)-2-thiopseudourea serves as a flexible linker between the thiopseudourea core and the terminal amino group. The length and substitution of this chain can significantly impact the biological activity of the molecule. Quantitative structure-activity relationship (QSAR) studies can be employed to correlate these structural modifications with changes in activity. frontiersin.org
The length of the alkyl chain is a critical determinant of binding affinity for many ligands. nih.gov An optimal chain length allows the terminal functional group to reach and interact with a specific sub-pocket in the binding site of the target protein. Chains that are too short may not be able to make this interaction, while chains that are too long may introduce steric hindrance or unfavorable interactions.
Substituents on the aminobutyl chain can also influence activity by altering the compound's lipophilicity, conformation, and metabolic stability. For example, introducing a methyl group could increase lipophilicity and potentially enhance membrane permeability, while a hydroxyl group could introduce a new hydrogen bonding interaction.
Table 2: Hypothetical SAR Data for Aminobutyl Chain Modifications This data is for illustrative purposes to demonstrate SAR principles.
| Compound | Chain Length (n) | Substituent (R) | Biological Activity (IC50, µM) |
| Analog 1 | 2 | H | 50 |
| Analog 2 | 3 | H | 15 |
| 2-(4-Aminobutyl)-2-thiopseudourea | 4 | H | 5 |
| Analog 3 | 5 | H | 25 |
| Analog 4 | 4 | -CH3 | 8 |
| Analog 5 | 4 | -OH | 3 |
Exploration of Conformational Dynamics and Bioactive Conformations
The flexibility of the aminobutyl chain allows 2-(4-Aminobutyl)-2-thiopseudourea to adopt multiple conformations in solution. However, it is likely that only one or a limited number of these conformations, known as the bioactive conformation, is responsible for its biological activity. nih.gov Understanding the conformational dynamics of the molecule is therefore essential for rational drug design.
Computational methods such as molecular mechanics and molecular dynamics simulations can be used to explore the possible conformations of the molecule and to identify low-energy, stable conformations. By comparing the conformations of active and inactive analogs, it may be possible to deduce the requirements for the bioactive conformation. This information can then be used to design more rigid analogs that are "locked" in the bioactive conformation, potentially leading to increased potency and selectivity.
Rational Design Principles for Optimized Analogues
Rational drug design aims to develop new and improved therapeutic agents based on an understanding of the biological target and the SAR of lead compounds. nih.govnih.gov For 2-(4-Aminobutyl)-2-thiopseudourea, rational design principles can be applied to optimize its structure for enhanced potency, selectivity, and pharmacokinetic properties.
Scaffold hopping is a strategy used in drug design to identify novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. dundee.ac.ukrsc.orgnih.gov This can lead to the discovery of compounds with improved properties, such as better synthetic accessibility or a more favorable intellectual property position.
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. drughunter.comwikipedia.org This is a common strategy to address issues such as metabolic instability or toxicity. nih.govnih.gov
For the thiopseudourea core, several bioisosteric replacements could be considered. For example, the thiourea (B124793) group could be replaced with a urea, guanidine, or a heterocyclic ring system that maintains the key hydrogen bonding and ionic interaction capabilities.
Table 3: Potential Bioisosteric Replacements for the Thiopseudourea Core
| Original Group | Bioisosteric Replacement | Rationale |
| Thiopseudourea | Pseudourea | Similar size, shape, and hydrogen bonding properties. May alter metabolic stability. |
| Thiopseudourea | Guanidine | Maintains the potential for positive charge and hydrogen bonding. |
| Thiopseudourea | 1,2,4-Triazole | A heterocyclic ring that can mimic the hydrogen bonding pattern of the original core. drughunter.com |
| Thiopseudourea | Tetrazole | Another heterocyclic bioisostere with similar steric and electronic properties. |
Lead optimization is an iterative process of modifying the structure of a lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. nih.govdanaher.comnih.govresearchgate.net This process often involves making small, systematic changes to the molecule and evaluating the impact on its biological activity.
For 2-(4-Aminobutyl)-2-thiopseudourea, lead optimization efforts could focus on several areas:
Modification of the aminobutyl chain: As discussed in section 4.2, the length and substitution of this chain can be fine-tuned to optimize interactions with the target.
Substitution on the thiopseudourea core: Adding substituents to the nitrogen atoms of the thiopseudourea core could be used to probe for additional binding interactions and to modulate the compound's physicochemical properties.
Introduction of conformational constraints: Replacing the flexible aminobutyl chain with a more rigid cyclic structure could lock the molecule in its bioactive conformation, potentially leading to a significant increase in potency.
Table 4: Hypothetical Lead Optimization of 2-(4-Aminobutyl)-2-thiopseudourea This data is for illustrative purposes to demonstrate lead optimization principles.
| Compound | Modification | Potency (IC50, µM) | Selectivity vs. Off-Target |
| Lead Compound | 2-(4-Aminobutyl)-2-thiopseudourea | 5 | 10-fold |
| Analog 6 | Shortened chain (n=3) | 15 | 8-fold |
| Analog 7 | Hydroxylation of chain | 3 | 15-fold |
| Analog 8 | Methylation of core N | 10 | 12-fold |
| Optimized Lead | Cyclic aminobutyl analog | 0.5 | 100-fold |
V. Computational and Theoretical Chemistry Approaches
Molecular Modeling and Simulation for Compound-Target Interactions
Molecular modeling and simulation techniques are instrumental in understanding how a ligand such as 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide might interact with a biological target, typically a protein or enzyme. These methods predict the geometry, energetics, and dynamics of these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug discovery, this is used to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein. nih.govresearchgate.net Various docking programs, such as AutoDock Vina and the Molecular Operating Environment (MOE), employ sophisticated algorithms to explore a vast number of possible conformations and orientations of the ligand in the binding pocket. researchgate.netnih.gov
For thiourea (B124793) and its derivatives, docking studies have been successfully used to explore binding modes in various enzymes, including DNA gyrase and aldose reductase. nih.govnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For 2-(4-Aminobutyl)-2-thiopseudourea, docking could elucidate how its aminobutyl and thiopseudourea moieties interact with amino acid residues. The thiopseudourea group, for instance, can act as a hydrogen bond donor and acceptor, while the flexible aminobutyl chain can adapt to the topology of the binding site.
Interactive Table 1: Illustrative Molecular Docking Results for 2-(4-Aminobutyl)-2-thiopseudourea Against a Hypothetical Kinase Target.
This table presents hypothetical data representative of what a molecular docking study might yield.
| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| AutoDock Vina | -8.5 | Asp145, Lys72 | Hydrogen Bond, Salt Bridge |
| MOE | -9.2 | Leu23, Val31 | Hydrophobic Interaction |
| OEDocking | -8.9 | Glu91, Asn142 | Hydrogen Bond |
| Lead IT Flexx | -28.1 (Docking Score) | Tyr88, Phe144 | π-π Stacking, Hydrogen Bond |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, complex stability, and binding kinetics. researchgate.net
All-Atom MD: In these simulations, every atom in the system (including the protein, ligand, and surrounding solvent) is explicitly represented. This high level of detail allows for a precise analysis of the conformational flexibility of 2-(4-Aminobutyl)-2-thiopseudourea within the binding site and the stability of specific hydrogen bonds.
Coarse-Grained MD: This approach simplifies the system by grouping atoms into larger "beads," enabling simulations of longer timescales. It is particularly useful for studying large-scale conformational changes in the protein upon ligand binding.
MD simulations are crucial for validating docking poses and calculating binding free energies, which are often more accurate than the scoring functions used in docking. nih.gov
Interactive Table 2: Insights from a Hypothetical MD Simulation of the 2-(4-Aminobutyl)-2-thiopseudourea-Target Complex.
| Parameter Analyzed | Typical Finding | Implication |
| Root Mean Square Deviation (RMSD) | Low RMSD values for the ligand and protein backbone | The binding pose is stable over the simulation time. |
| Root Mean Square Fluctuation (RMSF) | Low fluctuation in binding site residues | Key residues are rigidly involved in the interaction. |
| Hydrogen Bond Analysis | Persistent hydrogen bonds observed | Specific interactions are crucial for binding affinity. |
| Binding Free Energy (MM/PBSA) | Favorable calculated binding free energy | Confirms a strong and spontaneous binding process. |
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, properties, and reactivity of molecules from first principles. nih.govaps.org
DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost. mdpi.commdpi.com It is used to determine the ground-state electronic structure of molecules by solving the Kohn-Sham equations. aps.org For thiopseudourea derivatives, DFT can be applied to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. nih.gov
Calculate Conformational Energies: Analyze the relative energies of different isomers and conformers. researchgate.netmdpi.commdpi.com
Investigate Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions involving the thiopseudourea moiety.
These calculations are essential for understanding the intrinsic properties of 2-(4-Aminobutyl)-2-thiopseudourea, independent of its biological target. mdpi.com
A significant advantage of DFT is its ability to predict various molecular properties that can be correlated with experimental data. nih.gov
Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govmdpi.com This allows for the theoretical confirmation of the compound's structure as determined by experimental spectroscopy.
Reactivity Descriptors: DFT is used to calculate key electronic parameters that describe a molecule's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Other descriptors like chemical potential, hardness, and electrophilicity can also be derived to predict how the molecule will behave in a chemical reaction. mdpi.com
Interactive Table 3: Hypothetical Quantum Chemical Properties of 2-(4-Aminobutyl)-2-thiopseudourea Calculated by DFT.
| Property | Calculated Value (Illustrative) | Significance |
| Energy of HOMO | -6.2 eV | Relates to the ability to donate electrons. |
| Energy of LUMO | -1.5 eV | Relates to the ability to accept electrons. nih.gov |
| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 5.8 Debye | Reflects the molecule's overall polarity. |
| Electrophilicity Index | 3.1 eV | Measures the propensity to accept electrons. |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
QSAR and cheminformatics are data-driven approaches that aim to correlate a compound's structure with its biological activity, providing predictive models for designing new molecules. nih.gov
A QSAR study on a series of thiopseudourea derivatives, including 2-(4-Aminobutyl)-2-thiopseudourea, would involve building a mathematical model that links molecular descriptors to their measured biological activity (e.g., IC₅₀ values). researchgate.netnih.gov
The process typically involves:
Data Collection: Assembling a dataset of structurally related compounds with their corresponding biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). pensoft.net
Model Building: Using statistical methods like Multiple Linear Regression (MLR) to create an equation that best correlates the descriptors with activity. nih.gov
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov
The resulting QSAR model can be used to predict the activity of untested or newly designed thiopseudourea derivatives, prioritizing the synthesis of the most promising candidates.
Cheminformatics tools are used throughout this process to manage chemical data, analyze structural diversity, visualize chemical space, and identify common scaffolds or structural motifs responsible for activity. nih.gov
No Publicly Available Research Found for Computational and Theoretical Chemistry Approaches on this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research was identified regarding the application of computational and theoretical chemistry approaches to the compound this compound. Therefore, the generation of an article detailing the development of predictive models, descriptor selection, de novo drug design, or virtual high-throughput screening specifically for this compound is not possible at this time.
The requested analysis, which includes subsections on the development of predictive models for biological activity, descriptor selection for robust model building, and both ligand-based and structure-based de novo drug design, presupposes the existence of published computational studies. Such studies are foundational for creating a scientifically accurate and informative article. The absence of any specific Quantitative Structure-Activity Relationship (QSAR) models, molecular docking studies, or virtual screening campaigns involving this compound in the public domain makes it impossible to fulfill the detailed outline provided.
Computational and theoretical chemistry are powerful tools in modern drug discovery and chemical research. They are frequently used to predict the biological activity of molecules, understand their interactions with biological targets, and design new compounds with improved properties. The methodologies mentioned in the query, such as those listed below, are standard practices in the field:
Predictive Models for Biological Activity: These models, often QSAR models, use the chemical structure of compounds to predict their biological effects.
Descriptor Selection and Statistical Validation: This is a critical step in building reliable predictive models, ensuring that the chemical features used (descriptors) are relevant to the biological activity and that the model is statistically sound.
De Novo Drug Design: This involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target.
Virtual High-Throughput Screening: This technique uses computational methods to screen large libraries of virtual compounds to identify those with the potential to be active.
Ligand-Based Design: This approach uses the knowledge of molecules known to be active to design new ones.
Structure-Based Design: This method relies on the three-dimensional structure of the biological target to design molecules that can bind to it effectively.
While these techniques are widely applied to various chemical entities, it appears that this compound has not been a specific subject of such published research. Consequently, no data tables or detailed research findings could be generated as requested.
Vi. Advanced Analytical Methodologies for Research Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the identity and detailed structure of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons of the butyl chain and the amine/guanidine functions. The chemical shifts are influenced by the presence of electronegative nitrogen and sulfur atoms.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The key signal in the ¹³C spectrum is that of the thiopseudourea carbon (C=S), which is expected to appear significantly downfield due to its unique electronic environment. The four carbons of the aminobutyl chain will also present distinct signals.
2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra reveal proton-proton couplings within the butyl chain, while HSQC correlates each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish long-range (2-3 bond) correlations, for instance, between the protons on the carbon adjacent to the sulfur atom and the thiopseudourea carbon. bmrb.io
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-Aminobutyl)-2-thiopseudourea moiety in D₂O Predicted values are based on the analysis of the parent compound, agmatine (B1664431), and principles of NMR spectroscopy.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂-S) | ~3.1-3.3 | ~40-45 |
| C2 (-CH₂-) | ~1.6-1.8 | ~25-30 |
| C3 (-CH₂-) | ~1.5-1.7 | ~25-30 |
| C4 (-CH₂-NH₂) | ~2.9-3.1 | ~40-45 |
Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
FTIR Spectroscopy : This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. Key absorptions for this compound would include N-H stretching vibrations from the primary amine and guanidinium (B1211019) groups, C-H stretching from the butyl chain, and the characteristic C=N and C-S stretching vibrations of the thiopseudourea core.
Raman Spectroscopy : As a complementary technique to FTIR, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly useful for detecting symmetric vibrations and bonds involving heavier atoms, such as the C=S bond in the thiopseudourea group, which may show a weak signal in the FTIR spectrum.
Table 2: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Guanidinium) | Stretching | 3100-3400 |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=N (Iminourea) | Stretching | 1640-1680 |
| N-H | Bending | 1550-1650 |
| C-N | Stretching | 1200-1350 |
| C=S (Thiourea) | Stretching | 1000-1200 |
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the thiopseudourea group. The presence of the C=S double bond and lone pairs on the nitrogen and sulfur atoms allows for electronic transitions such as n→π* and π→π*. beilstein-journals.org The absorption maximum (λmax) is characteristic of the molecule's conjugated system.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. Techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide extremely high resolution and mass accuracy. libretexts.org
For this compound, HRMS would confirm the elemental formula by providing a highly accurate mass measurement of the protonated molecular ion [M+H]⁺. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of ammonia (B1221849) (NH₃), cleavage of the butyl chain, and fragmentation of the thiourea (B124793) moiety. researchgate.netnih.gov
Table 3: Expected HRMS Data
| Ion | Description | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₅H₁₅N₄S]⁺ | Protonated Molecular Ion | 163.1063 |
| [C₅H₁₂N₃S]⁺ | Loss of NH₃ | 146.0798 |
Advanced Chromatographic Separations
Chromatographic techniques are essential for assessing the purity of the compound and for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Due to the polar nature of the target molecule, an ion-pairing agent might be added to the mobile phase to improve retention and peak shape. Detection is commonly achieved using a UV detector set at the compound's λmax. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 4: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210-240 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a sample. uoguelph.ca However, due to the polar and non-volatile nature of this compound, direct analysis by GC-MS is not feasible. The compound's high polarity, stemming from the aminobutyl and thiopseudourea functional groups, prevents it from vaporizing at temperatures suitable for gas chromatography without significant degradation.
To overcome this limitation, a chemical derivatization step is necessary to convert the non-volatile compound into a thermally stable and volatile derivative. nih.govresearchgate.net This process involves reacting the analyte with a derivatizing agent to mask the polar functional groups. For this compound, a two-step derivatization could be employed. First, the primary amino group can be acylated, for instance, with a fluorinated anhydride (B1165640) like trifluoroacetic anhydride (TFAA). Second, the thiopseudourea group can be converted to a more stable, less polar derivative.
Once derivatized, the resulting volatile compound can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated component then enters the mass spectrometer, which ionizes the molecule and fragments it in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unequivocal identification. nih.govscirp.org
The retention time (the time it takes for the compound to travel through the GC column) and the mass spectrum are the two key pieces of data obtained from a GC-MS analysis. The retention time is characteristic of the compound under a specific set of chromatographic conditions, while the mass spectrum provides information about its molecular weight and structure.
Hypothetical GC-MS Data for a Derivatized Analog of 2-(4-Aminobutyl)-2-thiopseudourea
| Parameter | Value | Interpretation |
|---|---|---|
| Derivative | N-trifluoroacetyl-S-methyl derivative | Volatile analog suitable for GC-MS analysis. |
| Retention Time (min) | 12.45 | Characteristic elution time under specified GC conditions. |
| Molecular Ion (m/z) | [M]+ peak observed | Confirms the molecular weight of the derivatized compound. |
| Key Fragment Ions (m/z) | Series of characteristic fragments | Provides structural information confirming the original molecule's integrity. |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. nih.gov This technique requires the growth of a high-quality single crystal of the compound, which can be a challenging but necessary step. researchgate.net Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. mdpi.com For this compound, SCXRD would reveal the exact conformation of the aminobutyl chain, the geometry of the thiopseudourea group, and the relative orientation of these two parts of the molecule. Furthermore, it would provide detailed information on the hydrogen bonding network and other intermolecular interactions within the crystal lattice. researchgate.net A related compound, N-(4-Aminobutyl)-N'-(2-methoxyethyl)guanidine, has been studied using crystallographic methods to understand its binding mode. nih.gov
Illustrative Single-Crystal X-ray Diffraction Data for this compound
| Crystallographic Parameter | Hypothetical Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c, β | Precise measurements of the unit cell edges and angles. |
| Key Bond Lengths (Å) | C-S, C-N, N-H | Provides exact distances between atoms. |
| Key Bond Angles (°) | S-C-N, C-N-C | Defines the geometry around specific atoms. |
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. rigaku.comnih.gov Different polymorphs of a compound can have distinct physical properties, such as solubility, melting point, and stability, which can significantly impact its performance in various applications. Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing polymorphic forms of a substance. rigaku.comsemanticscholar.org
In PXRD, a powdered sample of the compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle. nih.gov Each crystalline phase produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph. researchgate.net By comparing the PXRD pattern of a sample to reference patterns, the presence of different polymorphs can be identified. rigaku.comsemanticscholar.org
For this compound, PXRD would be used to screen for different crystalline forms that may arise from various crystallization conditions. It can also be used to monitor the phase purity of a batch and to detect any phase transitions that might occur under different environmental conditions, such as changes in temperature or humidity.
Example of Powder X-ray Diffraction Data for Two Hypothetical Polymorphs
| Polymorph | Characteristic 2θ Peaks (°) | Interpretation |
|---|---|---|
| Form A | 8.5, 12.3, 15.7, 21.1, 25.4 | Unique diffraction pattern identifying the stable room temperature form. |
| Form B | 9.2, 11.8, 16.5, 22.3, 26.0 | Distinct pattern indicating a different crystalline arrangement, potentially a metastable form. |
Bioanalytical Assays for In Vitro and In Vivo Quantitation and Activity
Bioanalytical assays are essential for quantifying a compound in biological matrices and for assessing its biological activity. These assays provide crucial data for pharmacokinetic studies and for understanding the mechanism of action of a compound.
Immunoassays are highly sensitive and specific methods that utilize the binding interaction between an antibody and its target antigen to detect and quantify substances in biological samples. promega.commdpi.com To quantify this compound in samples such as plasma or urine, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed.
The development of such an assay would first involve the synthesis of an immunogen by conjugating the target compound (or a derivative) to a carrier protein. This immunogen would then be used to generate specific antibodies. In a competitive ELISA format, a known amount of enzyme-labeled 2-(4-Aminobutyl)-2-thiopseudourea would compete with the unlabeled compound in the sample for binding to a limited number of antibody-coated wells. The amount of bound enzyme, which is inversely proportional to the concentration of the compound in the sample, is then measured colorimetrically.
These assays are valuable for high-throughput screening and for monitoring the levels of the compound in preclinical and clinical studies.
Hypothetical Competitive ELISA Parameters
| Parameter | Illustrative Value | Description |
|---|---|---|
| Assay Range | 0.1 - 100 ng/mL | The concentration range over which the assay is accurate and precise. |
| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of the compound that can be reliably detected. |
| Antibody Specificity | High | Minimal cross-reactivity with structurally related molecules. |
| Sample Matrix | Plasma, Urine | Biological fluids in which the compound can be quantified. |
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of cells as they pass one by one through a laser beam. It is particularly useful for cell-based assays to investigate the interaction of a compound with cells. nih.gov
To study the cellular uptake or binding of this compound, the compound could be labeled with a fluorescent dye. acs.org These fluorescently-tagged molecules can then be incubated with a cell population of interest. A flow cytometer can then be used to measure the fluorescence intensity of individual cells, providing a quantitative measure of the amount of compound that has been taken up by or bound to the cells. nih.govrsc.org
This technique can be used to study various aspects of the compound's biological activity, such as its ability to cross cell membranes, its binding to specific cell surface receptors, or its effects on cell signaling pathways by monitoring changes in the expression of fluorescently labeled biomarkers. nih.gov
Illustrative Flow Cytometry Data for Cellular Uptake
| Cell Type | Condition | Mean Fluorescence Intensity (MFI) | Interpretation |
|---|---|---|---|
| Cancer Cell Line A | Control (untreated) | 10 | Baseline fluorescence of the cells. |
| Cancer Cell Line A | Treated with fluorescently-labeled compound | 550 | Significant increase in fluorescence, indicating cellular uptake or binding of the compound. |
| Normal Cell Line B | Control (untreated) | 12 | Baseline fluorescence of the cells. |
| Normal Cell Line B | Treated with fluorescently-labeled compound | 80 | Minimal increase in fluorescence, suggesting lower uptake or binding compared to Cancer Cell Line A. |
Advanced Microscopy Techniques (e.g., Confocal, Electron Microscopy) for Cellular Localization and Morphological Changes
Advanced microscopy techniques are indispensable for visualizing the subcellular distribution of a compound and observing its impact on cellular architecture. Techniques like confocal and electron microscopy offer high-resolution imaging that can elucidate the mechanisms of action for a research compound such as this compound.
To determine the cellular localization of a compound, it can be labeled with a fluorescent probe. nih.gov Confocal microscopy can then be used to generate high-resolution, three-dimensional images by detecting the fluorescence emitted from the labeled compound within the cell. nih.gov This allows researchers to pinpoint its accumulation in specific organelles, such as the mitochondria or nucleus, providing clues about its potential molecular targets. nih.gov
Table 1: Comparison of Advanced Microscopy Techniques
| Technique | Principle | Application in Cellular Analysis |
| Confocal Microscopy | Uses a pinhole to reject out-of-focus light, enabling optical sectioning and 3D reconstruction of fluorescently labeled samples. | Determining the subcellular localization of fluorescently tagged compounds and observing dynamic cellular processes. nih.gov |
| Electron Microscopy | Utilizes a beam of electrons to create a high-resolution image, providing detailed ultrastructural information. | Examining fine morphological changes in cells and organelles following compound exposure. |
Spectrophotometric and Fluorometric Enzyme Activity Assays
Spectrophotometric and fluorometric assays are fundamental tools for quantifying the activity of enzymes and assessing the inhibitory or activating effects of chemical compounds. nih.gov These assays measure the change in absorbance or fluorescence as a substrate is converted to a product by an enzyme. nih.gov
In a typical spectrophotometric assay, the rate of an enzymatic reaction is monitored by measuring the change in absorbance of a substrate or product at a specific wavelength. nih.gov For instance, the activity of oxidoreductases can be determined by monitoring the change in absorbance of cofactors like NADH or NADPH. nih.gov The data obtained can be used to determine key kinetic parameters.
Fluorometric assays operate on a similar principle but detect changes in fluorescence, offering higher sensitivity in some applications. These assays are particularly useful for measuring low levels of enzyme activity or for high-throughput screening of potential enzyme inhibitors.
The results from these assays can be used to generate dose-response curves and calculate inhibitory constants, which are critical for characterizing the potency and mechanism of action of a compound like this compound.
Table 2: Principles of Enzyme Activity Assays
| Assay Type | Principle | Common Applications |
| Spectrophotometric | Measures the change in absorbance of light as a substrate is converted to a product. nih.govnih.gov | Widely used for a variety of enzymes, particularly those involving NAD(P)H-dependent reactions. nih.govspringernature.com |
| Fluorometric | Detects changes in fluorescence intensity or polarization during an enzymatic reaction. | High-throughput screening, and assays requiring high sensitivity. |
Extensive Research Yields No Specific Data for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific research applications, catalytic functions, or roles as biochemical probes have been documented for the chemical compound this compound.
Following a structured investigation based on the requested outline, it has been determined that there is a significant lack of available scientific data pertaining specifically to "this compound." Searches for this compound, and its logical synonyms such as S-(4-Aminobutyl)isothiourea dihydrobromide, did not yield any dedicated studies on its use in therapeutic development, catalysis, coordination chemistry, or as a tool for mechanistic biochemical studies.
The investigation included queries aimed at uncovering its potential as a scaffold for therapeutic agents, its role in ligand design for metal complexes, and its utilization as a biochemical probe. However, no peer-reviewed articles, patents, or conference proceedings were identified that focused on this particular molecule.
While the constituent chemical motifs—the aminobutyl group and the thiopseudourea core—are present in various researched molecules, information on the specific combination as named is absent from the public scientific record. For instance, the structurally related compound agmatine (4-aminobutylguanidine) is extensively studied for its neuromodulatory and therapeutic potential. Similarly, various thiopseudourea derivatives have been investigated as ligands in catalysis and for their biological activities. However, per the strict constraints of the request to focus solely on "this compound," this related but distinct information cannot be presented as being representative of the subject compound.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the provided outline for "this compound" due to the absence of foundational research on this specific chemical entity.
Vii. Research Applications and Future Directions
Utilization as Biochemical Probes for Mechanistic Studies
Enzyme Modulators for Biological Pathway Elucidation
There is no specific data available in the public domain detailing the use of 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide as an enzyme modulator for the purpose of elucidating biological pathways.
Tool Compounds for Investigating Cellular Processes
Similarly, the application of this compound as a tool compound to investigate cellular processes is not documented in accessible research.
Prospects in Materials Science and Polymer Chemistry
While structurally related compounds may find applications in materials science, there is no specific information regarding the prospects of this compound in this area.
No research has been found that describes the use of this compound in the development of specialty polymers or coatings.
There is no available literature to suggest that this compound has been applied in the development of biosensors or advanced diagnostic platforms.
Advanced Research Frontiers and Interdisciplinary Linkages
The integration of this compound into advanced research frontiers, including nanotechnology, appears to be an unexplored area.
No studies have been identified that focus on the integration of this compound with nanotechnology for the development of targeted delivery systems.
Combinatorial Chemistry and High-Throughput Library Synthesis for Discovery
The principles of combinatorial chemistry have revolutionized the early stages of drug discovery by enabling the rapid and systematic synthesis of large numbers of diverse molecules, known as chemical libraries. This approach significantly accelerates the identification of novel hit and lead compounds by exploring a vast chemical space in an efficient manner. The compound this compound represents a valuable starting point, or scaffold, for the construction of such libraries due to its inherent structural features.
The key to its utility lies in the presence of a primary aliphatic amine on the butyl side chain. This amine group serves as a versatile chemical handle for derivatization. Utilizing a strategy known as parallel synthesis, this scaffold can be reacted with a wide array of building blocks to generate a focused library of analogues. For instance, the primary amine can readily undergo reactions such as acylation with various acyl chlorides or carboxylic acids, sulfonylation with sulfonyl chlorides, or reaction with isocyanates to form ureas.
Each of these reactions introduces a different functional group (R-group), systematically modifying the physicochemical properties of the parent molecule. These properties, including lipophilicity, hydrogen bonding capacity, and molecular size, are critical determinants of a compound's biological activity and pharmacokinetic profile. By methodically altering the R-group, a library can be designed to probe the structure-activity relationship (SAR) for a particular biological target.
Below is an interactive table illustrating a hypothetical combinatorial library derived from 2-(4-Aminobutyl)-2-thiopseudourea. The table showcases how different reagent classes can be used to append diverse R-groups, leading to a set of new chemical entities with varied molecular properties.
| Derivative ID | Reagent Class | R-Group | Resulting Functional Group | Molecular Formula (of free base) | Molecular Weight ( g/mol ) |
| Parent | - | - | Primary Amine | C5H14N4S | 162.26 |
| Deriv-001 | Acyl Chloride | Benzoyl | Amide | C12H18N4OS | 266.36 |
| Deriv-002 | Sulfonyl Chloride | Dansyl | Sulfonamide | C17H25N5O2S2 | 411.54 |
| Deriv-003 | Isocyanate | Phenyl | Urea | C12H19N5OS | 281.38 |
| Deriv-004 | Carboxylic Acid | Acetic Acid | Amide | C7H16N4OS | 204.30 |
| Deriv-005 | Aldehyde (reductive amination) | 4-Chlorobenzaldehyde | Secondary Amine | C12H19ClN4S | 286.82 |
Once synthesized, these libraries are subjected to high-throughput screening (HTS), a process where thousands of compounds are rapidly tested for their activity against a specific biological target. This combination of combinatorial synthesis and HTS allows researchers to efficiently identify initial "hits" from the library, which can then be selected for further optimization in the drug discovery pipeline.
Synergistic Applications with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of modern drug discovery, offering powerful tools to analyze complex biological and chemical data, predict compound activity, and accelerate the design of new medicines. The vast datasets generated from the high-throughput screening of combinatorial libraries, such as one derived from this compound, are particularly well-suited for the application of ML algorithms.
The general workflow involves using the experimentally determined biological activity of the synthesized library compounds (from HTS) as a training dataset. Machine learning models, such as random forest, support vector machines, or deep neural networks, can be trained to learn the complex, non-linear relationships between the chemical structures of the library members and their observed activity. This process is often referred to as developing a Quantitative Structure-Activity Relationship (QSAR) model. The model essentially learns which molecular features or descriptors are positively or negatively correlated with the desired biological effect.
Once a predictive and robust ML model is developed, its power can be leveraged in several ways:
Virtual Screening: The model can be used to screen vast virtual libraries containing millions or even billions of yet-to-be-synthesized analogues of the parent scaffold. This in-silico screening is significantly faster and more cost-effective than synthesizing and testing every compound. The model predicts the activity of these virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.
De Novo Design: More advanced generative AI models can design entirely new molecules from scratch. By providing the model with the desired activity profile and constraints based on the 2-(4-Aminobutyl)-2-thiopseudourea scaffold, these algorithms can generate novel structures predicted to have high potency and favorable drug-like properties.
ADMET Prediction: Beyond predicting efficacy, ML models can also be trained to predict crucial Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This allows for the early identification of candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity, further optimizing the allocation of resources.
The table below illustrates a hypothetical scenario where an ML model, trained on an initial library, is used to predict the activity of new, virtual derivatives of 2-(4-Aminobutyl)-2-thiopseudourea.
| Virtual Compound ID | Proposed R-Group | Key Descriptors | Predicted Activity (IC50, nM) | Priority for Synthesis |
| Virt-001 | 3,4-Dichlorobenzoyl | cLogP: 3.5, H-Bond Donors: 4 | 75 | High |
| Virt-002 | Cyclohexyl | cLogP: 2.8, H-Bond Donors: 4 | 450 | Medium |
| Virt-003 | 2-Naphthoyl | cLogP: 4.1, H-Bond Donors: 4 | 98 | High |
| Virt-004 | Tert-butyl | cLogP: 1.9, H-Bond Donors: 4 | 1200 | Low |
This synergistic approach, combining the molecule-generating power of combinatorial chemistry with the predictive intelligence of AI and ML, creates a powerful and efficient cycle of design, prediction, synthesis, and testing. This iterative process accelerates the journey from an initial scaffold like 2-(4-Aminobutyl)-2-thiopseudourea to a highly optimized lead candidate.
Q & A
Q. What are the established synthetic protocols for preparing 2-(4-Aminobutyl)-2-thiopseudourea dihydrobromide?
While direct data on this specific compound is limited, analogous compounds like 2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide (AET) are synthesized by refluxing thiourea with brominated alkylamine hydrobromides. For example, AET is prepared using 2-bromoethylamine hydrobromide in isopropanol . Adapting this method, researchers could substitute 4-bromobutylamine hydrobromide and optimize reaction conditions (e.g., solvent, temperature, and duration). Post-synthesis purification via recrystallization and characterization by NMR (e.g., δ 2.8–3.2 ppm for methylene protons) and mass spectrometry is critical to confirm structure and purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- HPLC : Assess purity (≥98% as a benchmark) using C18 columns and UV detection .
- NMR Spectroscopy : Confirm alkyl chain integrity (1H/13C NMR) and amine/thiol groups.
- Mass Spectrometry : Verify molecular weight (e.g., 281.01 g/mol for AET) and fragmentation patterns .
- Elemental Analysis : Validate composition percentages (e.g., Br ~56.87% in AET) .
- Melting Point : Determine physical consistency (e.g., 190–196°C for AET) .
Q. What safety protocols are essential for handling this compound?
Due to acute toxicity (H302) and irritation risks (H315, H319), use N95 respirators, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation, and store in a dry, cool environment .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data across experimental models?
Discrepancies (e.g., in vitro vs. in vivo results) may arise from bioavailability or metabolic differences. Strategies include:
Q. What methodological considerations are critical for evaluating organ-specific toxicity?
- Histopathological Analysis : Examine liver, kidney, and lung tissues post-administration.
- Biomarker Monitoring : Track serum transaminases (liver) and creatinine (kidney).
- Dose Optimization : Use preliminary PK/PD studies to align doses with therapeutic indices, as seen in AET’s non-hepatotoxic profile .
Q. How can selectivity for inducible nitric oxide synthase (iNOS) be validated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
